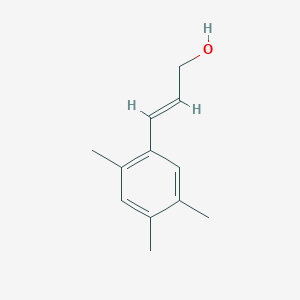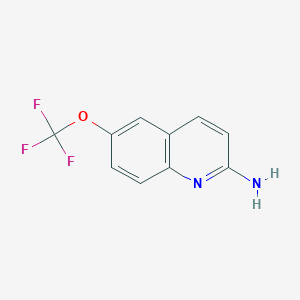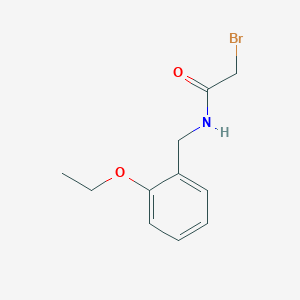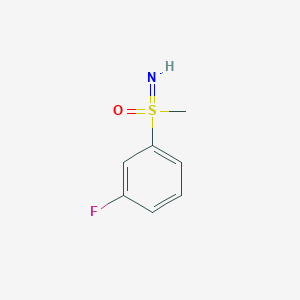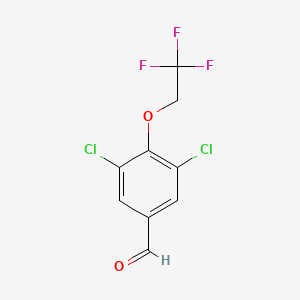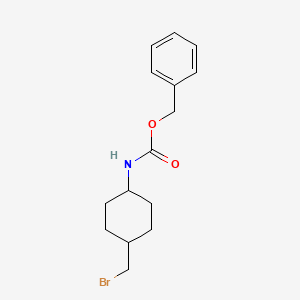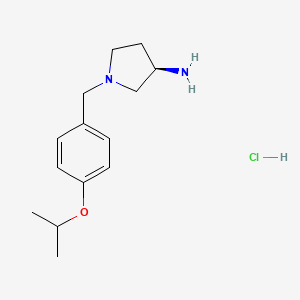![molecular formula C8H15NO B1448859 {6-azaspiro[3.4]octan-8-yl}methanol CAS No. 2091216-75-8](/img/structure/B1448859.png)
{6-azaspiro[3.4]octan-8-yl}methanol
Descripción general
Descripción
{6-azaspiro[3.4]octan-8-yl}methanol is a chemical compound that belongs to the class of spirocyclic compounds. It is characterized by a unique ring structure that includes a nitrogen atom, making it part of the azaspiro family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-azaspiro[3.4]octan-8-yl}methanol typically involves the formation of the spirocyclic ring structure followed by the introduction of the methanol group. One common method involves the reaction of a suitable azaspiro precursor with formaldehyde under acidic conditions to introduce the methanol group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
{6-azaspiro[3.4]octan-8-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
{6-azaspiro[3.4]octan-8-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of {6-azaspiro[3.4]octan-8-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol: Similar structure but with a benzyl group instead of a hydrogen atom.
(6-Cbz-6-azaspiro[3.4]octan-8-yl)methanol: Contains a carbobenzyloxy (Cbz) group, which provides different chemical properties.
Uniqueness
{6-azaspiro[3.4]octan-8-yl}methanol is unique due to its specific spirocyclic structure and the presence of the methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
6-azaspiro[3.4]octan-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-7-4-9-6-8(7)2-1-3-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLALXNRBIEAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



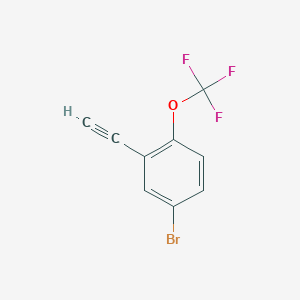
![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)
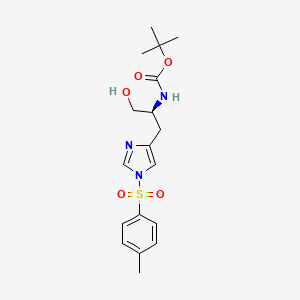
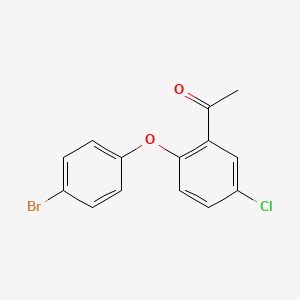
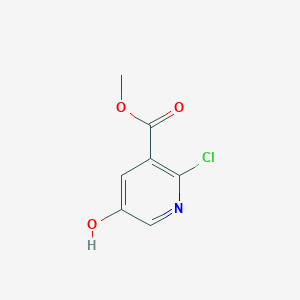
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
